molecular formula C10H17BO2S B2456785 2-(2,5-Dihydrothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2489456-32-6

2-(2,5-Dihydrothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B2456785
CAS RN: 2489456-32-6
M. Wt: 212.11
InChI Key: MBVXONDQJGUCAA-UHFFFAOYSA-N
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Description

Thiophenes are sulfur-containing, five-membered heterocyclic compounds that are important in a variety of industrial applications, including the production of dyes, pharmaceuticals, and agrochemicals . The compound you mentioned seems to be a complex thiophene derivative with additional functional groups.


Molecular Structure Analysis

Thiophenes have a five-membered ring with four carbon atoms and one sulfur atom. The presence of other functional groups (like the tetramethyl-1,3,2-dioxaborolane group in your compound) can significantly alter the compound’s properties and reactivity .


Chemical Reactions Analysis

Thiophenes can undergo a variety of chemical reactions, including halogenation, nitration, sulfonation, and metal-catalyzed cross-coupling reactions . The specific reactions that your compound can undergo would depend on its exact structure and the presence of other functional groups.

Scientific Research Applications

Molecular Structure and Conformational Analysis

Huang et al. (2021) synthesized boric acid ester intermediates related to 2-(2,5-Dihydrothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and confirmed their structures through spectroscopic methods and X-ray diffraction. The molecular structures were further validated using density functional theory (DFT), revealing consistency with crystal structures. This research highlights the compound's potential in advanced material science due to its stable molecular configuration (Huang et al., 2021).

Synthesis and Vibrational Properties

Wu et al. (2021) synthesized and characterized similar compounds through spectroscopy and X-ray diffraction, focusing on their vibrational properties. Their findings contribute to the understanding of the physical properties of these compounds, which can be useful in various scientific applications, including materials research and chemical synthesis (Wu et al., 2021).

Crystal Structure Insights

Li and Wang (2016) studied the crystal structure of a related compound, revealing no significant intermolecular interactions. This characteristic could be critical in applications where the material's stability and lack of reactivity are essential, such as in certain types of coatings or polymers (Li & Wang, 2016).

Application in Synthesis of Novel Materials

Das et al. (2015) developed derivatives of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane for the synthesis of boron-containing stilbene derivatives. These compounds have potential applications in new materials for LCD technology and as intermediates for pharmaceuticals targeting neurodegenerative diseases (Das et al., 2015).

Optical Properties for Material Science

Naka et al. (2013) investigated the optical properties of a silicon-containing molecule with bithiophene units, synthesized using a compound similar to 2-(2,5-Dihydrothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The study of optical properties is crucial in the development of materials for electronic and photonic applications (Naka et al., 2013).

Synthetic Methodology for New Material Synthesis

Xiangdong et al. (2017) developed an efficient method to synthesize a key intermediate for the production of electron transport material. This research illustrates the role of 2-(2,5-Dihydrothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in facilitating new methodologies in material science (Xiangdong et al., 2017).

Mechanism of Action

Target of Action

The primary target of 2-(2,5-Dihydrothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is the Extracellular Signal-Regulated Kinase 2 (ERK2) . ERK2 is a key component of the MAPK/ERK pathway, which plays a crucial role in regulating cellular processes such as proliferation, differentiation, and survival .

Mode of Action

This compound interacts with ERK2 by targeting its substrate docking sites . It selectively inhibits ERK1/2-dependent functions, including activator protein-1–mediated transcription and growth of cancer cells containing active ERK1/2 due to mutations . The compound forms a covalent adduct on cysteine 252, located near the docking site for ERK/FXF (DEF) motif for substrate recruitment .

Biochemical Pathways

The compound affects the MAPK/ERK pathway, which is involved in many cellular processes. By inhibiting ERK1/2, the compound disrupts the normal functioning of this pathway, leading to changes in gene expression and cellular behavior . This includes rapid changes in immediate early gene levels, including DEF motif–containing ERK1/2 substrates in the Fos family .

Pharmacokinetics

The compound’s interaction with erk2 suggests that it can penetrate cell membranes to reach its intracellular target .

Result of Action

The compound’s action leads to the inhibition of ERK1/2-dependent functions, which can suppress the growth of cancer cells with active ERK1/2 due to mutations . It also induces reactive oxygen species (ROS) and genes associated with oxidative stress, including nuclear factor erythroid 2–related factor 2 (NRF2) .

Safety and Hazards

Like all chemicals, thiophenes and their derivatives should be handled with care. They may pose health risks if inhaled, ingested, or come into contact with skin . Always refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

Thiophenes and their derivatives are an active area of research, with potential applications in areas like organic electronics, pharmaceuticals, and agrochemicals . The future directions for your specific compound would depend on its properties and potential applications.

properties

IUPAC Name

2-(2,5-dihydrothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17BO2S/c1-9(2)10(3,4)13-11(12-9)8-5-6-14-7-8/h5H,6-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBVXONDQJGUCAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCSC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17BO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-Dihydrothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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